molecular formula C18H19NO6 B14099222 [(2,5-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 3,4,5-trimethoxybenzoate

[(2,5-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 3,4,5-trimethoxybenzoate

Cat. No.: B14099222
M. Wt: 345.3 g/mol
InChI Key: ASQNBYMCDOCGTP-UYRXBGFRSA-N
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Description

[(2,5-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 3,4,5-trimethoxybenzoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a cyclohexadienone moiety with a trimethoxybenzoate group, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2,5-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 3,4,5-trimethoxybenzoate typically involves multiple steps, including the formation of the cyclohexadienone core and subsequent functionalization with the trimethoxybenzoate group. Common synthetic routes may include:

    Formation of Cyclohexadienone Core: This step often involves the oxidation of a suitable precursor, such as a dimethyl-substituted cyclohexene, using oxidizing agents like potassium permanganate or chromium trioxide.

    Functionalization with Trimethoxybenzoate: The cyclohexadienone intermediate is then reacted with 3,4,5-trimethoxybenzoic acid or its derivatives under acidic or basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography may be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

[(2,5-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 3,4,5-trimethoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyclohexadienone moiety into a more saturated form.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Conditions may vary depending on the desired substituent, but common reagents include halogens, alkylating agents, and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional carbonyl-containing compounds, while reduction can produce more saturated derivatives.

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.

    Biology: It may be used in studies involving enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [(2,5-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 3,4,5-trimethoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes at the molecular level. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

  • [(2,5-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] benzoate
  • [(2,5-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 3,4-dimethoxybenzoate

Uniqueness

[(2,5-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 3,4,5-trimethoxybenzoate stands out due to the presence of three methoxy groups on the benzoate moiety, which can influence its reactivity and interactions with other molecules

Properties

Molecular Formula

C18H19NO6

Molecular Weight

345.3 g/mol

IUPAC Name

[(Z)-(2,5-dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 3,4,5-trimethoxybenzoate

InChI

InChI=1S/C18H19NO6/c1-10-7-14(20)11(2)6-13(10)19-25-18(21)12-8-15(22-3)17(24-5)16(9-12)23-4/h6-9H,1-5H3/b19-13-

InChI Key

ASQNBYMCDOCGTP-UYRXBGFRSA-N

Isomeric SMILES

CC1=C/C(=N/OC(=O)C2=CC(=C(C(=C2)OC)OC)OC)/C(=CC1=O)C

Canonical SMILES

CC1=CC(=NOC(=O)C2=CC(=C(C(=C2)OC)OC)OC)C(=CC1=O)C

Origin of Product

United States

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